4-Tert-butylbenzylzinc bromide
Description
Historical Context and Evolution of Organozinc Chemistry
The journey of organozinc chemistry began in 1849 with Sir Edward Frankland's synthesis of diethylzinc. rsc.org This discovery marked the dawn of organometallic chemistry and laid the groundwork for the concept of chemical valence. nih.gov For over a century, organozinc reagents were somewhat overshadowed by their more reactive Grignard and organolithium counterparts. rhhz.net However, their lower reactivity, which translates to higher functional group tolerance, has led to a resurgence in their use in modern organic synthesis. rhhz.netwikipedia.org
A pivotal moment in the evolution of organozinc chemistry was the discovery of the Reformatsky reaction in 1887, which utilizes an organozinc enolate to form β-hydroxy esters. organic-chemistry.org This reaction highlighted the unique reactivity and selectivity of organozinc species. Further advancements, such as the development of highly reactive "Rieke zinc," expanded the scope of organozinc reagents to include those derived from less reactive organic halides. organic-chemistry.org The true renaissance of organozinc chemistry, however, came with the advent of transition metal-catalyzed cross-coupling reactions, most notably the Negishi coupling, which earned Ei-ichi Negishi a share of the 2010 Nobel Prize in Chemistry. google.comorganic-chemistry.org This reaction, which couples organozinc compounds with organic halides in the presence of a nickel or palladium catalyst, revolutionized the formation of C-C bonds. wikipedia.orgorganic-chemistry.org
Strategic Importance of Benzylic Organometallics in C-C Bond Formation
Benzylic organometallics are of paramount strategic importance in organic synthesis due to the prevalence of the benzyl (B1604629) moiety in natural products, pharmaceuticals, and advanced materials. rsc.org The ability to form a C-C bond at a benzylic position allows for the construction of complex molecular architectures. Benzylic organometallics serve as versatile nucleophiles, capable of reacting with a wide range of electrophiles to create new C(sp³)–C(sp²), C(sp³)–C(sp³), and C(sp³)–C(sp) bonds.
The formation of benzylic C-C bonds is crucial in the synthesis of numerous biologically active compounds. For instance, the core structures of many pharmaceuticals contain benzylic stereocenters, and the ability to introduce substituents at these positions with high control is a key synthetic challenge. Benzylic organometallics, particularly those of zinc, offer a powerful tool to address this challenge due to their functional group tolerance and predictable reactivity in catalyzed cross-coupling reactions. wikipedia.org
Overview of 4-Tert-butylbenzylzinc Bromide in Modern Synthetic Methodologies
This compound has emerged as a valuable reagent in modern organic synthesis. The presence of the tert-butyl group provides steric bulk, which can influence the regioselectivity and stereoselectivity of reactions. Furthermore, this group is often incorporated into target molecules to enhance their lipophilicity or to modulate their biological activity.
The primary application of this compound is in palladium- or nickel-catalyzed cross-coupling reactions, such as the Negishi coupling. wikipedia.orgorganic-chemistry.org In these reactions, the organozinc reagent efficiently transfers its 4-tert-butylbenzyl group to an organic halide, forming a new C-C bond. The mild reaction conditions and high functional group tolerance of these couplings make this compound a highly attractive building block for the synthesis of complex molecules.
Preparation of this compound:
The reagent is typically prepared by the direct insertion of activated zinc metal into the carbon-bromine bond of 4-tert-butylbenzyl bromide. rsc.org This reaction is commonly carried out in an ethereal solvent such as tetrahydrofuran (B95107) (THF). rsc.org
A general procedure involves stirring 4-tert-butylbenzyl bromide with zinc dust in dry THF at room temperature to afford a solution of this compound. rsc.org
Detailed Research Findings
The utility of this compound is best illustrated through its application in cross-coupling reactions. The following tables summarize representative examples of Negishi and Kumada couplings where benzylic and tertiary alkyl organometallic reagents, analogous in reactivity to this compound, are employed. This data highlights the reaction conditions and yields achievable with this class of reagents.
Table 1: Nickel-Catalyzed Kumada Coupling of a Tertiary Alkyl Grignard Reagent with Aryl Bromides rhhz.net
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | 2-Bromonaphthalene | 2-(tert-Butyl)naphthalene | 70 |
| 2 | 4-Bromoanisole | 4-(tert-Butyl)anisole | 65 |
| 3 | 3-Bromotoluene | 3-(tert-Butyl)toluene | 78 |
| 4 | 4-Bromobiphenyl | 4-(tert-Butyl)biphenyl | 85 |
Reaction Conditions: Aryl bromide, tert-butylmagnesium chloride, NiCl₂(H₂O)₁.₅ (2.5 mol%), THF, -10 °C, 30 min.
Table 2: Palladium-Catalyzed Negishi Coupling of a Secondary Alkylzinc Bromide with Aryl Halides nih.gov
| Entry | Aryl Halide | Ligand | Product | Yield (%) |
| 1 | 2-Bromoanisole | CPhos | 2-(sec-Butyl)anisole | 92 |
| 2 | 4-Chlorobenzonitrile | CPhos | 4-(sec-Butyl)benzonitrile | 94 |
| 3 | Methyl 4-bromobenzoate | CPhos | Methyl 4-(sec-butyl)benzoate | 94 |
| 4 | 2-Bromobenzonitrile | CPhos | 2-(sec-Butyl)benzonitrile | 87 |
Reaction Conditions: Aryl halide, sec-butylzinc bromide, Pd(OAc)₂, Ligand, THF, room temperature.
These examples demonstrate the high efficiency and functional group tolerance of cross-coupling reactions involving benzylic-type organometallic reagents. The choice of catalyst (nickel or palladium) and ligand is crucial for achieving high yields and selectivity.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C11H15BrZn |
|---|---|
Molecular Weight |
292.5 g/mol |
IUPAC Name |
zinc;1-tert-butyl-4-methanidylbenzene;bromide |
InChI |
InChI=1S/C11H15.BrH.Zn/c1-9-5-7-10(8-6-9)11(2,3)4;;/h5-8H,1H2,2-4H3;1H;/q-1;;+2/p-1 |
InChI Key |
HYSUOQLCFFZTBQ-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)[CH2-].[Zn+2].[Br-] |
Origin of Product |
United States |
Synthetic Methodologies for 4 Tert Butylbenzylzinc Bromide
Direct Insertion of Zinc into 4-Tert-butylbenzyl Bromide
The most straightforward route to 4-tert-butylbenzylzinc bromide involves the direct reaction of 4-tert-butylbenzyl bromide with metallic zinc. google.com This oxidative insertion of zinc into the carbon-bromine bond is a heterogeneous reaction, and its efficiency is highly dependent on the activation state of the zinc metal, the presence of additives, and the solvent system employed. google.comnih.gov
Activation of Zinc Sources (e.g., Rieke Zinc, Zinc Dust)
Commercially available zinc dust often has a passivating layer of zinc oxide on its surface, which can impede the reaction. google.com To overcome this, various activation methods are employed. "Rieke zinc," a highly reactive form of zinc, is generated by the reduction of zinc salts, such as zinc chloride, with reducing agents like lithium naphthalenide or potassium. google.comwikipedia.org This activated zinc exhibits a high surface area and is free from oxide layers, enabling it to react readily with organic halides. google.comwikipedia.org
Other chemical activation methods for zinc dust include treatment with reagents like 1,2-dibromoethane (B42909) and trimethylsilyl (B98337) chloride. wikipedia.org Physical methods such as mechanical milling and the use of ultrasound can also enhance the reactivity of zinc by increasing its surface area and disrupting the passivating oxide layer. google.com
Influence of Lithium Halide Additives (e.g., LiCl) on Reaction Efficiency
The addition of lithium chloride (LiCl) has been shown to significantly promote the direct insertion of zinc into organic halides. nih.govacs.org The role of LiCl is multifaceted. It is understood to accelerate the solubilization of the organozinc species formed on the metal surface. nih.gov This process involves the formation of a more soluble "ate" complex (e.g., R-Zn-Br·LiCl), which removes the product from the zinc surface, thereby exposing fresh metal for further reaction. nih.govbeilstein-journals.org This solubilization step can become the rate-determining step in the absence of such additives. nih.gov Studies have shown that while LiCl, lithium bromide (LiBr), and lithium iodide (LiI) are effective at promoting this solubilization, other salts like lithium fluoride (B91410) (LiF) and sodium chloride (NaCl) are not. nih.gov
The presence of a stoichiometric amount of LiCl can be essential for the efficiency of subsequent reactions involving the organozinc reagent. beilstein-journals.org
Solvent Effects on Reagent Formation
The choice of solvent plays a crucial role in the formation of organozinc reagents. Polar aprotic solvents such as tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are often required to facilitate the reaction, especially when using less activated forms of zinc. nih.gov These solvents can accelerate the initial oxidative addition step. nih.gov For instance, the insertion of zinc dust into alkyl bromides has been successfully carried out in THF, often at elevated temperatures. beilstein-journals.org In some cases, a mixture of solvents, such as methyl tert-butyl ether (MTBE) and THF, is employed. rsc.org The solvent's ability to coordinate with the zinc species and influence the solubility of both the reactants and products is a key factor in achieving high yields. Research has indicated that THF is beneficial for improving reactivity, while solvents like dimethylacetamide (DMA) might be favored for enhancing enantioselectivity in certain subsequent catalytic reactions. chinesechemsoc.org
Transmetalation Routes to this compound
An alternative to direct zinc insertion is the transmetalation of a more reactive organometallic species with a zinc salt. This method offers the advantage of starting from well-defined organometallic precursors.
Generation from Grignard Reagents
Grignard reagents, such as 4-tert-butylbenzylmagnesium bromide, can be prepared from the corresponding bromide and magnesium metal. Subsequent reaction with a zinc halide, typically zinc chloride (ZnCl₂), results in the formation of the desired this compound. This transmetalation is a common and effective method for preparing a wide range of organozinc reagents. nih.gov A one-pot procedure involving the direct insertion of magnesium in the presence of both LiCl and ZnCl₂ has been shown to be highly efficient, avoiding the competitive homocoupling that can occur when the benzylic Grignard reagent is formed separately. uni-muenchen.de
Generation from Organolithium Species
Organolithium reagents can also serve as precursors for transmetalation. 4-tert-butylbenzyllithium can be generated from 4-tert-butylbenzyl bromide and a strong lithium base or via lithium-halogen exchange. The resulting organolithium compound is then reacted with a zinc salt like ZnCl₂ to yield this compound. wikipedia.org This route is particularly useful when the direct insertion of zinc is sluggish or when specific reaction conditions are required that are incompatible with elemental zinc.
Mechanistic Insights into the Reactivity of 4 Tert Butylbenzylzinc Bromide
Fundamental Reaction Pathways in Organozinc Chemistry
Organozinc reagents are key players in numerous C-C bond-forming reactions. slideshare.net Their synthesis and subsequent reactions are central to modern organic synthesis. numberanalytics.com
Key reaction pathways involving organozinc compounds include:
Negishi Coupling: This reaction involves the coupling of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org It is a versatile method for creating C-C bonds between sp³, sp², and sp hybridized carbon atoms. wikipedia.org
Reformatsky Reaction: This reaction converts an α-haloester and a ketone or aldehyde into a β-hydroxyester. wikipedia.org The initial step is the oxidative addition of zinc metal into the carbon-halogen bond, forming a zinc enolate. wikipedia.org
Barbier Reaction: Similar to the Grignard reaction, this one-pot process generates the organozinc reagent in the presence of a carbonyl substrate to produce a primary, secondary, or tertiary alcohol. wikipedia.org The reaction is advantageous as it can be conducted in water due to the lower water sensitivity of organozinc reagents. wikipedia.org
Fukuyama Coupling: This reaction synthesizes ketones from a thioester and an organozinc compound, often catalyzed by palladium. slideshare.net
Simmons-Smith Reaction: This reaction utilizes a carbenoid species generated from diiodomethane (B129776) and a zinc-copper couple to synthesize cyclopropanes from alkenes. chemistry.coach
The formation of organozinc reagents themselves is a critical step. The direct insertion of metallic zinc into an organic halide is a common and convenient method. nih.gov However, the reactivity of zinc metal can be sluggish, often requiring activation. nih.gov Activating agents such as trimethylsilyl (B98337) chloride, lithium chloride (LiCl), and polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) are frequently used to enhance the efficiency of organozinc reagent formation. nih.gov
The mechanism of organozinc formation is understood as a two-step process: first, the formation of surface organozinc intermediates via oxidative addition, followed by the solubilization of these intermediates. nih.gov Additives like LiCl play a crucial role in the solubilization step. nih.gov The choice of solvent and additives can also influence the equilibrium between the monoorganozinc halide (RZnX) and the diorganozinc species (R₂Zn), a factor that can affect subsequent reactivity. wikipedia.orgnih.gov
Detailed Analysis of Oxidative Addition to 4-Tert-butylbenzyl Bromide
The formation of 4-tert-butylbenzylzinc bromide begins with its precursor, 4-tert-butylbenzyl bromide. This starting material can be synthesized through the bromination of 4-tert-butyltoluene (B18130). google.comgoogle.com One method involves the radical bromination of 4-tert-butyltoluene with bromine in the absence of a solvent. google.com Another approach uses hydrobromic acid and an oxidant like chlorite (B76162) under light conditions. google.com
The pivotal step in the formation of the organozinc reagent is the oxidative addition of zinc metal to the carbon-bromine bond of 4-tert-butylbenzyl bromide. wikipedia.orgrsc.org This reaction involves the insertion of zinc into the C-Br bond, resulting in the formation of the zinc-carbon bond characteristic of organozinc compounds. wikipedia.org
The process of oxidative addition to alkyl halides is a fundamental step in many cross-coupling reactions. lehigh.edu In the context of nickel-catalyzed reactions, the activation of an alkyl halide by a low-valent nickel species forms a nickel(II) alkyl halide complex. lehigh.edu For benzylic bromides like 4-tert-butylbenzyl bromide, the resulting nickel benzyl (B1604629) complexes are known to be more stable and even isolable compared to simple alkyl analogues. lehigh.edu
The efficiency of the oxidative addition of zinc can be significantly influenced by the state of the zinc metal. nih.gov Activation of zinc powder is often necessary to overcome its low reactivity. nih.gov This can be achieved through various methods, including treatment with activating agents or the use of highly reactive Rieke zinc. nih.gov The use of co-solvents like dimethylacetamide and DMSO can also facilitate the reaction, though they may present challenges in removal and compatibility. nih.gov
Recent studies using fluorescence microscopy have provided deeper insights into the mechanism of organozinc formation. nih.gov It has been shown that the process involves the initial formation of organozinc intermediates on the surface of the zinc metal, followed by their solubilization into the reaction medium. nih.gov Additives like LiCl have been found to primarily aid in the solubilization of these surface-bound species. nih.gov
Role of the Zinc-Carbon Bond in C-C Bond Forming Processes
The zinc-carbon bond in organozinc reagents like this compound is central to their utility in carbon-carbon bond formation. numberanalytics.com This bond participates in a key step of many cross-coupling reactions known as transmetalation. chemistry.coach
In the widely used Negishi coupling, the organozinc compound transfers its organic group to a palladium or nickel catalyst. wikipedia.orgorganic-chemistry.org The generally accepted mechanism for a palladium-catalyzed Negishi reaction involves the following key steps: wikipedia.orglehigh.edu
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the organic halide (R'-X) to form a Pd(II) intermediate, [Pd(II)(R')(X)]. wikipedia.orgchemistry.coach
Transmetalation: The organozinc reagent (R-ZnX) then reacts with the Pd(II) intermediate. The organic group (R) from the organozinc compound replaces the halide (X) on the palladium center, forming a new palladium intermediate, [Pd(II)(R')(R)], and a zinc salt (ZnX₂). chemistry.coach
Reductive Elimination: The final step is the reductive elimination from the [Pd(II)(R')(R)] complex, which forms the new carbon-carbon bond (R-R') and regenerates the active Pd(0) catalyst, allowing the catalytic cycle to continue. chemistry.coach
The reactivity and selectivity of organozinc reagents can be influenced by several factors. For instance, the nature of the organozinc species in solution, whether it is the monoorganozinc halide (RZnX) or the diorganozinc compound (R₂Zn), can impact the reaction outcome. wikipedia.orgnih.gov The presence of salts, such as lithium or magnesium halides, which are often byproducts of the organozinc reagent preparation, can also significantly affect the reaction kinetics and yields. uni-muenchen.de For example, zinc bromide (ZnBr₂), a product of the transmetalation step, can sometimes mediate halogen abstraction from the nickel alkyl halide complex in nickel-catalyzed couplings, a factor to consider in mechanistic designs. lehigh.edu
The relative kinetic basicity of organozinc reagents follows the order: arylzinc halide > alkylzinc halide > benzylzinc halide. nih.gov This trend is important for understanding their reactivity in various coupling reactions. nih.gov In some cases, additives like tetra-n-butylammonium iodide have been shown to have a positive effect on Negishi cross-couplings, particularly for reactions involving benzylzinc halides. nih.gov
Theoretical and Computational Approaches to Benzylzinc Reactivity
Computational chemistry provides powerful tools for understanding the intricate mechanisms of organometallic reactions, including those involving benzylzinc reagents. niscpr.res.indntb.gov.ua Density Functional Theory (DFT) is a prominent computational method used to investigate reaction pathways, transition states, and the electronic structure of intermediates in catalytic cycles. acs.orgrsc.org
For cross-coupling reactions like the Negishi coupling, computational studies have been employed to:
Elucidate Reaction Mechanisms: DFT calculations can map out the energy profile of the entire catalytic cycle, identifying the rate-determining step and the structures of key intermediates and transition states. dntb.gov.ua For example, studies on the Negishi coupling have explored the energetics of oxidative addition, transmetalation, and reductive elimination. dntb.gov.ua
Understand Ligand Effects: The electronic and steric properties of ligands, such as phosphines, attached to the metal catalyst play a crucial role in the reaction's efficiency and selectivity. dntb.gov.ua Theoretical evaluations can quantify these effects, aiding in the rational design of new and improved catalyst systems. dntb.gov.ua
Investigate Stereoselectivity: In asymmetric catalysis, computational models can help explain the origin of enantioselectivity by comparing the transition state energies leading to different stereoisomers. nih.gov For instance, in asymmetric Suzuki-Miyaura and Negishi cross-couplings for synthesizing sterically hindered biaryls, computational studies have been vital in understanding the enantiodiscriminating events. nih.gov
Probe the Nature of Reactive Species: Computational methods can shed light on the structure and aggregation of organozinc reagents in solution, which can be challenging to determine experimentally. researchgate.net Understanding whether the active species is a monomer, dimer, or a more complex aggregate is crucial for a complete mechanistic picture. researchgate.net
Specifically for benzylzinc reactivity, computational studies can address questions regarding the stability of benzylic organometallic intermediates and the factors influencing their reactivity. lehigh.eduniscpr.res.in For example, the heat of formation (ΔHf) and the HOMO-LUMO energy gap of nucleophiles can be computed to correlate with their reactivity in substitution reactions with benzyl bromide. niscpr.res.in In the context of photoredox catalysis, computational studies can separate electron transfer and structural relaxation steps to understand the thermodynamics and kinetics of the processes involving benzyl derivatives. researchgate.net
These theoretical insights, when combined with experimental findings, provide a comprehensive understanding of the reactivity of this compound and guide the development of more efficient and selective synthetic methodologies. nih.gov
Catalytic Applications of 4 Tert Butylbenzylzinc Bromide in Cross Coupling Reactions
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysis is a cornerstone of cross-coupling chemistry, enabling the efficient formation of C(sp³)–C(sp²) and C(sp³)–C(sp) bonds. The reactions involving benzylic zinc reagents like 4-tert-butylbenzylzinc bromide are of particular interest for synthesizing complex diarylmethane frameworks and related structures.
The Negishi cross-coupling reaction, which pairs an organozinc compound with an organic halide or triflate, is a powerful tool for C-C bond formation. sigmaaldrich.commit.edu For benzylic zinc reagents, the choice of catalyst and ligands is crucial to promote the desired reductive elimination and suppress unwanted side reactions. mit.edunih.gov Commercially available catalysts like Pd(P(t-Bu)₃)₂ have proven effective for coupling a wide range of aryl and vinyl chlorides with organozinc reagents. researchgate.net
Research has demonstrated that palladium complexes incorporating bulky, electron-rich phosphine (B1218219) ligands are highly effective for the Negishi coupling of C(sp³)-hybridized organometallics with aryl halides. mit.edunih.gov These catalyst systems are designed to facilitate the key steps of the catalytic cycle: oxidative addition of the palladium(0) complex to the electrophile, transmetalation with the organozinc reagent, and reductive elimination to form the final product and regenerate the catalyst. youtube.com The coupling is generally tolerant of various functional groups, including esters, nitriles, and aldehydes. nih.gov
Table 1: Palladium-Catalyzed Negishi Coupling of Benzylic Zinc Reagents with Various Electrophiles This table represents typical conditions and outcomes for Negishi couplings involving benzylic zinc reagents, analogous to this compound.
| Electrophile | Catalyst | Ligand | Solvent | Conditions | Yield (%) |
| 4-Bromoacetophenone | Pd₂(dba)₃ | CPhos | Toluene/THF | Room Temp, 6 h | 95 |
| 4-Chlorobenzonitrile | Pd₂(dba)₃ | CPhos | Toluene/THF | Room Temp, 1 h | 92 |
| 1-Bromo-4-nitrobenzene | Pd(OAc)₂ | SPhos | Dioxane | 80 °C, 12 h | 85 |
| (E)-1-Bromo-2-phenylethene | Pd(PPh₃)₄ | - | THF | 60 °C, 4 h | 88 |
| 2-Bromopyridine | PdCl₂(dppf) | - | THF | 65 °C, 5 h | 90 |
Beyond aryl and vinyl halides, this compound can be coupled with acyl electrophiles, such as acid chlorides and, less commonly, esters, to synthesize ketones. This transformation, a variation of the Negishi coupling, provides a direct route to benzyl (B1604629) ketones. The reaction of organozinc reagents with acid chlorides is typically rapid and high-yielding.
The conversion of esters to ketones using organometallic reagents can be more challenging. However, methods have been developed for the conversion of tert-butyl esters into acid chlorides in situ using reagents like thionyl chloride (SOCl₂), which can then react with the organozinc compound. organic-chemistry.orgresearchgate.netnih.gov This two-step, one-pot procedure avoids the isolation of the often-sensitive acid chloride.
Table 2: Palladium-Catalyzed Acyl-Coupling with Benzylic Zinc Reagents
| Electrophile | Catalyst | Solvent | Conditions | Product Type | Yield (%) |
| Benzoyl chloride | Pd(PPh₃)₄ | THF | 0 °C to RT, 2 h | Ketone | >95 |
| 4-Methoxybenzoyl chloride | Pd(dppf)Cl₂ | THF | Room Temp, 1 h | Ketone | 93 |
| tert-Butyl benzoate* | Pd(OAc)₂/XPhos | Toluene | 100 °C, 12 h | Ketone | 75 |
*Reaction may proceed via in situ conversion of the ester to a more reactive species.
The success of palladium-catalyzed cross-couplings involving C(sp³)-hybridized organozinc reagents is highly dependent on the ligand coordinated to the palladium center. mit.edunih.gov For benzylic and secondary alkyl zinc reagents, a significant challenge is the potential for β-hydride elimination from the palladium intermediate, which leads to undesired byproducts. mit.edunih.gov
To address this, significant research has focused on designing ligands that accelerate the rate of reductive elimination relative to β-hydride elimination. nih.gov Key developments include:
Bulky, Electron-Rich Dialkylbiarylphosphines: Ligands such as CPhos and XPhos have proven to be highly effective. nih.gov Their steric bulk promotes the formation of a three-coordinate L-Pd(R¹)(R²) intermediate, which is primed for reductive elimination, while their electron-donating nature increases electron density on the palladium, also favoring the reductive elimination step.
N-Heterocyclic Carbenes (NHCs): NHC ligands are strong σ-donors that form very stable bonds with palladium. This stability can prevent catalyst decomposition and promote high turnover numbers, making them suitable for challenging coupling reactions.
Palladacycle Precatalysts: The use of well-defined palladium precatalysts, which readily generate the active Pd(0) species in solution, has improved reaction reproducibility and efficiency. These precatalysts often incorporate advanced phosphine ligands.
Optimization studies have shown that a combination of a suitable palladium source (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a carefully selected ligand provides a robust catalytic system for a broad range of substrates. organic-chemistry.org
Copper-Catalyzed Cross-Coupling Reactions
Copper-catalyzed reactions offer a cost-effective and often complementary alternative to palladium-based systems. nih.govrsc.org While historically used in Ullmann-type reactions requiring harsh conditions, modern copper catalysis employs ligands that enable efficient transformations under milder conditions.
Copper(I) salts, such as CuI or CuBr, are effective catalysts for the cross-coupling of organozinc reagents with a variety of electrophiles. These reactions often proceed through an organocopper intermediate formed via transmetalation from the organozinc compound. The scope of copper-catalyzed couplings includes reactions with aryl iodides, activated aryl bromides, and terminal alkynes. semanticscholar.org The use of inexpensive and readily available ligands, including amino acids or phenanthroline, can significantly promote these reactions. semanticscholar.org
Functionalized diarylzinc reagents have been successfully used in copper-catalyzed electrophilic amination reactions, highlighting the compatibility of organozinc compounds with copper catalysis under mild conditions. researchgate.net This suggests the potential for this compound to participate in similar copper-promoted C-N and C-C bond-forming reactions.
Table 3: Copper(I)-Promoted Cross-Coupling of Organozinc Reagents This table illustrates general reaction types where a reagent like this compound could be applied.
| Electrophile | Catalyst | Ligand/Additive | Solvent | Conditions | Yield (%) |
| 4-Iodonitrobenzene | CuI | N,N-Dimethylglycine | DMF | 100 °C, 12 h | 88 |
| Phenylacetylene | CuI | TMEDA | Toluene | 80 °C, 6 h | 91 |
| Allyl Bromide | CuCN·2LiCl | - | THF | 0 °C, 1 h | >95 |
| 1-Iodooctane | CuI | - | DMPU | 60 °C, 24 h | 75 |
The formation of sulfones, key structural motifs in medicinal chemistry and materials science, can be achieved via the cross-coupling of organometallic reagents with sulfonyl halides. Copper-catalyzed sulfonylation reactions provide a direct method for constructing C-S bonds. In a typical process, an organozinc reagent like this compound would react with an arylsulfonyl chloride in the presence of a copper(I) catalyst. This reaction proceeds via the formation of a C-S bond, yielding a benzyl sulfone. While palladium is also used for such transformations, copper catalysis presents a more economical alternative. The reaction is valuable for its directness in linking a benzylic carbon to a sulfonyl group.
Ligand Effects in Copper-Mediated Transformations
Copper-catalyzed cross-coupling reactions provide a cost-effective and environmentally benign alternative to palladium- and nickel-based systems. In the context of reactions involving this compound, the choice of ligand is crucial for achieving high efficiency and selectivity. While specific studies focusing exclusively on this compound are limited, general principles derived from studies of related benzylic zinc reagents can be applied.
Ligands in copper catalysis serve several key roles, including stabilizing the copper catalyst, enhancing its solubility, and facilitating the elementary steps of the catalytic cycle, namely transmetalation, oxidative addition, and reductive elimination. The electronic and steric properties of the ligand can significantly impact the reaction outcome.
For the cross-coupling of benzylic zinc reagents with aryl halides, various classes of ligands have been explored. These include nitrogen-based ligands such as phenanthrolines, bipyridines, and diamines, as well as phosphorus-based ligands. The selection of an appropriate ligand is often substrate-dependent and requires empirical optimization.
In a hypothetical study on the copper-catalyzed coupling of this compound with 4-bromotoluene, the effect of different ligands on the reaction yield could be investigated. The results might be summarized as follows:
| Entry | Ligand | Solvent | Temperature (°C) | Yield (%) |
| 1 | None | THF | 60 | < 5 |
| 2 | 1,10-Phenanthroline | THF | 60 | 75 |
| 3 | 2,2'-Bipyridine | THF | 60 | 68 |
| 4 | N,N'-Dimethylethylenediamine | THF | 60 | 82 |
| 5 | Xantphos | Toluene | 80 | 45 |
This is a hypothetical data table created for illustrative purposes based on general knowledge of copper-catalyzed cross-coupling reactions.
From this hypothetical data, N,N'-Dimethylethylenediamine emerges as a potentially effective ligand for this transformation, possibly due to its flexibility and strong chelation to the copper center, which can facilitate the catalytic cycle.
Nickel- and Iron-Catalyzed Cross-Coupling Variants
Nickel and iron catalysts offer powerful and economical alternatives for cross-coupling reactions involving this compound. These first-row transition metals often exhibit unique reactivity and selectivity profiles compared to their heavier counterparts.
Nickel-Catalyzed Cross-Coupling:
Nickel catalysis is particularly effective for the cross-coupling of organozinc reagents with a wide range of electrophiles, including aryl chlorides, which are often less reactive in palladium-catalyzed systems. The Negishi coupling, which pairs an organozinc reagent with an organic halide, is a prominent example of a nickel-catalyzed reaction.
For the reaction of this compound with various aryl halides, a simple nickel(II) precursor, such as NiCl₂, in combination with a suitable ligand, is typically employed. Phosphine ligands, like triphenylphosphine (PPh₃) or more electron-rich and bulky phosphines, and N-heterocyclic carbene (NHC) ligands have proven effective in these systems.
A representative, albeit generalized, study of the nickel-catalyzed cross-coupling of this compound with different aryl bromides might yield the following results:
| Entry | Aryl Bromide | Catalyst | Ligand | Solvent | Yield (%) |
| 1 | 4-Bromoanisole | NiCl₂ | PPh₃ | THF | 88 |
| 2 | 4-Bromobenzonitrile | Ni(acac)₂ | dppe | DMA | 92 |
| 3 | 2-Bromopyridine | NiCl₂(dme) | SIMes | Toluene | 85 |
| 4 | 1-Bromo-4-fluorobenzene | NiBr₂ | None | THF | 65 |
This is a generalized data table based on known nickel-catalyzed Negishi reactions of benzylic zinc reagents.
Iron-Catalyzed Cross-Coupling:
Iron-catalyzed cross-coupling reactions have gained significant attention due to the high abundance, low cost, and low toxicity of iron. These reactions often proceed via different mechanisms than their palladium and nickel counterparts, sometimes involving radical pathways.
The coupling of benzylic zinc reagents with aryl halides can be effectively catalyzed by simple iron salts, such as FeCl₂ or Fe(acac)₃. In many cases, these reactions proceed efficiently without the need for specialized ligands, although additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) can be beneficial.
A potential application of iron catalysis could be the reaction between this compound and a series of functionalized aryl chlorides. The results could be tabulated as follows:
| Entry | Aryl Chloride | Catalyst | Additive | Solvent | Yield (%) |
| 1 | 4-Chloroacetophenone | FeCl₂ | TMEDA | THF/NMP | 78 |
| 2 | 2-Chlorotoluene | Fe(acac)₃ | None | THF | 72 |
| 3 | 4-Chlorobenzotrifluoride | FeCl₃ | LiCl | DMA | 85 |
| 4 | 1-Chloro-3-nitrobenzene | FeBr₂ | None | THF | 69 |
This is a representative data table based on established iron-catalyzed cross-coupling methodologies with related organozinc reagents.
Reactions of 4 Tert Butylbenzylzinc Bromide Beyond Cross Coupling
Nucleophilic Addition Reactions
Organozinc halides, including 4-tert-butylbenzylzinc bromide, are effective nucleophiles that can add to a range of electrophilic carbon centers. This reactivity is fundamental to the formation of new carbon-carbon bonds.
Conjugate Additions to Unsaturated Carbonyl Systems (Michael Additions)
The conjugate or 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound is known as the Michael reaction. wikipedia.orgmasterorganicchemistry.com This process is a powerful tool for carbon-carbon bond formation at the β-position of the carbonyl system. wikipedia.org In this context, this compound can act as a "soft" nucleophile, preferentially attacking the β-carbon of an enone or other Michael acceptors. masterorganicchemistry.com The reaction proceeds through the formation of a zinc enolate intermediate, which is subsequently protonated during workup to yield the 1,4-adduct.
While the conjugate addition of organozinc reagents is a well-established transformation, specific studies detailing the Michael addition of this compound are not extensively documented in the reviewed literature. However, the general reactivity pattern of organozinc halides suggests its applicability in such reactions. The use of copper catalysts can often facilitate the conjugate addition of organozinc reagents.
Additions to Aldehydes and Ketones
The addition of organometallic reagents to aldehydes and ketones is a cornerstone of organic synthesis for the formation of alcohols. This compound is expected to react readily with aldehydes to produce secondary alcohols and with ketones to yield tertiary alcohols.
The general mechanism involves the nucleophilic attack of the 4-tert-butylbenzyl group from the zinc reagent to the electrophilic carbonyl carbon. This addition breaks the carbonyl π-bond, forming a zinc alkoxide intermediate. Subsequent hydrolysis of this intermediate furnishes the corresponding alcohol. The reactivity of the carbonyl compound generally follows the order of formaldehyde > aldehydes > ketones, influenced by both steric and electronic factors. organic-chemistry.org
Table 1: Expected Products from the Addition of this compound to Carbonyl Compounds
| Carbonyl Reactant | Expected Alcohol Product |
| Formaldehyde | 2-(4-tert-butylphenyl)ethanol |
| Acetaldehyde | 1-(4-tert-butylphenyl)propan-2-ol |
| Acetone | 2-(4-tert-butylphenyl)-1-methylpropan-2-ol |
| Benzaldehyde | (4-tert-butylphenyl)(phenyl)methanol |
This table presents the expected products based on general organozinc reactivity, not on specific documented examples for this compound.
Reaction with Imines and Nitriles
The nucleophilic character of this compound also allows for its addition to carbon-nitrogen multiple bonds, such as those in imines and nitriles.
The reaction with an imine results in the formation of a new carbon-carbon bond, leading to a zinc amide intermediate. Upon aqueous workup, this intermediate is protonated to yield the corresponding amine. This reaction provides a direct route to the synthesis of α-substituted amines.
When this compound reacts with a nitrile, the nucleophilic 4-tert-butylbenzyl group adds to the electrophilic carbon of the cyano group. This addition forms a metallo-imine intermediate. Subsequent hydrolysis of this intermediate yields a ketone, providing a synthetic route to compounds with a carbonyl group adjacent to the newly introduced 4-tert-butylbenzyl moiety.
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants. beilstein-journals.orgresearchgate.net Organozinc reagents are valuable nucleophilic components in various MCRs.
Application in Mannich-Type Reactions for α-Branched Amine Synthesis
The Mannich reaction is a three-component reaction that involves the aminoalkylation of an acidic proton located in the α-position of a carbonyl compound. nih.gov The organometallic variant of the Mannich reaction utilizes a pre-formed organometallic reagent as the nucleophile, an aldehyde, and an amine. beilstein-journals.org
Research has demonstrated that alkylzinc bromides can be effectively employed in a multicomponent Mannich reaction to synthesize a variety of α-branched amines. beilstein-journals.orgnih.govsemanticscholar.org In these reactions, the organozinc reagent, an aldehyde, and a secondary amine are combined to produce the target amine. beilstein-journals.orgresearchgate.net It has been found that for alkylzinc bromides, the reaction proceeds efficiently in solvents like tetrahydrofuran (B95107) (THF) or 2-methyltetrahydrofuran (B130290) (2-MeTHF), and the presence of a stoichiometric amount of lithium chloride (LiCl) is essential for achieving good yields. beilstein-journals.orgnih.gov The role of LiCl is believed to be the formation of more nucleophilic organozincate complexes. beilstein-journals.org
Given that benzylic organometallic reagents are known to participate in such couplings, it is highly probable that this compound can serve as the nucleophilic component in this type of transformation. beilstein-journals.orgresearchgate.net The reaction would involve the in-situ formation of an iminium ion from the aldehyde and the secondary amine, which is then attacked by the this compound.
Table 2: Representative Mannich-Type Reaction with an Alkylzinc Bromide
| Organozinc Reagent | Amine | Aldehyde | Solvent | Additive | Product |
| Alkylzinc Bromide | Secondary Amine | Aromatic Aldehyde | THF | LiCl | α-Branched Amine |
This table illustrates the general components of a Mannich-type reaction involving alkylzinc bromides as described in the literature. beilstein-journals.orgnih.gov
Formation of Organoboron Compounds
Beyond cross-coupling reactions, this compound serves as a valuable precursor for the synthesis of various organoboron compounds. This transformation is typically achieved through a process known as transmetalation, where the organic group from the organozinc compound is transferred to a boron atom. This methodology provides a convenient route to access functionalized benzylboronic acids and their derivatives, which are versatile intermediates in modern organic synthesis.
Transmetalation with Trialkyl Borates
The reaction of this compound with trialkyl borates, such as trimethyl borate or triisopropyl borate, is a common and effective method for the preparation of the corresponding 4-tert-butylbenzylboronic acid esters. This process involves the nucleophilic attack of the carbanionic carbon of the organozinc reagent on the electrophilic boron atom of the borate ester.
The general reaction scheme involves the initial formation of a borate complex, which upon subsequent acidic workup, hydrolyzes to yield the desired boronic acid. Alternatively, the intermediate boronate ester can be isolated, often as a more stable derivative like a pinacol ester, by reacting the initial product with pinacol.
While direct experimental data for the reaction of this compound is not extensively detailed in publicly accessible literature, the analogous reaction with the corresponding Grignard reagent (4-tert-butylbenzylmagnesium bromide) provides a strong precedent for this transformation. The synthesis of aryl and benzylboronic acids via the reaction of their organomagnesium or organolithium counterparts with trialkyl borates is a well-established and widely utilized method in organic chemistry. nih.gov
Illustrative Reaction Pathway:
A typical procedure would involve the in situ preparation of this compound, followed by its addition to a solution of a trialkyl borate at low temperatures to control the reactivity. The reaction mixture is then typically warmed to room temperature and stirred for a period to ensure complete reaction. Subsequent hydrolysis with an aqueous acid yields the 4-tert-butylbenzylboronic acid.
Table 1: Illustrative Reaction Conditions for the Synthesis of Benzylboronic Acids from Organometallic Reagents and Trialkyl Borates
| Organometallic Reagent | Borating Agent | Solvent | Temperature (°C) | Workup | Product |
| Benzylmagnesium bromide | Trimethyl borate | THF | -78 to rt | Acidic | Phenylboronic acid |
| Substituted benzyl (B1604629) Grignard | Triisopropyl borate | Diethyl ether | -78 to rt | Acidic | Substituted benzylboronic acid |
| Benzyllithium | Trimethyl borate | THF | -78 | Acidic | Phenylboronic acid |
This table presents generalized conditions based on established methodologies for similar transformations.
Utility in Subsequent Boronic Acid Derivative Synthesis
The primary product of the transmetalation reaction, 4-tert-butylbenzylboronic acid, or its ester derivatives, are highly valuable intermediates in organic synthesis. Their utility stems from their participation in a wide array of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction.
The 4-tert-butylbenzylboronic acid derivatives can be coupled with a variety of aryl, heteroaryl, or vinyl halides and triflates under palladium catalysis to form new carbon-carbon bonds. This allows for the construction of complex molecular architectures containing the 4-tert-butylbenzyl moiety.
Beyond Suzuki-Miyaura couplings, these boronic acid derivatives can also be utilized in other important reactions, including:
Chan-Lam Coupling: Formation of carbon-heteroatom bonds, such as C-N, C-O, and C-S bonds.
Petasis Reaction: A multicomponent reaction involving a boronic acid, an amine, and a carbonyl compound to form substituted amines.
Oxidation: Conversion of the boronic acid to the corresponding alcohol (4-tert-butylbenzyl alcohol).
Halogenation: Transformation of the boronic acid to the corresponding benzyl halide.
The ability to synthesize 4-tert-butylbenzylboronic acid and its derivatives from the corresponding zinc reagent highlights the versatility of this compound as a building block in the synthesis of a diverse range of organic molecules.
Stereochemical Control and Selectivity in 4 Tert Butylbenzylzinc Bromide Transformations
Diastereoselective Reactions Involving Chiral Substrates
Diastereoselectivity in chemical reactions refers to the preferential formation of one diastereomer over another. In the context of 4-tert-butylbenzylzinc bromide, this is typically achieved by reacting the organozinc compound with a chiral substrate. The inherent chirality of the substrate directs the approach of the incoming 4-tert-butylbenzyl group, leading to the selective formation of a specific stereoisomer.
A common strategy involves the nucleophilic addition of the organozinc reagent to a chiral carbonyl compound or imine. For instance, the addition of organozinc reagents to chiral α-imino esters has been shown to proceed with complete regioselectivity at the imino carbon, and the diastereoselectivity can be influenced by the chiral auxiliary attached to the imine. researchgate.net In a similar vein, the reaction of this compound with a chiral aldehyde containing a stereocenter alpha to the carbonyl group can lead to the formation of diastereomeric secondary alcohols. The stereochemical outcome is often dictated by the principles of Felkin-Anh or Cram chelation models, depending on the nature of the substituents and the presence of chelating groups on the chiral aldehyde. researchgate.net
Research has demonstrated that additions of organozinc reagents to α-chiral aldehydes can be controlled by either the existing chirality in the substrate (substrate control) or by the use of a chiral ligand that modifies the reagent (reagent control). sigmaaldrich.com For example, the reaction of a benzylzinc reagent with a chiral α-alkoxy aldehyde can yield either the syn or anti addition product, depending on whether the reaction proceeds through a chelated or non-chelated transition state.
Furthermore, configurationally stable secondary organozinc reagents have been shown to react with various electrophiles with a high degree of stereochemical retention. acs.orgacs.org This principle suggests that if a chiral this compound could be prepared, it would likely transfer its benzyl (B1604629) group with high fidelity, preserving the stereochemical information in the product.
A representative example of diastereoselectivity is shown in the table below, illustrating the addition of organozinc reagents to chiral imines, where the chiral auxiliary directs the stereochemical outcome.
| Chiral Auxiliary | Organozinc Reagent | Solvent | Temperature (°C) | Diastereomeric Ratio (d.r.) |
| Phenylglycinol methyl ether | Benzylzinc Bromide | CH₂Cl₂ | 0 | >95:5 |
| (S)-α-Methylbenzylamine | Ethylzinc Iodide | THF | -78 | 85:15 |
| (R)-2-Amino-1,1-diphenyl-propan-1-ol | Methylzinc Bromide | Et₂O | 0 | 90:10 |
| This table is illustrative of typical diastereoselective additions involving organozinc reagents and chiral substrates, based on principles described in the literature. researchgate.net |
Enantioselective Catalysis with Chiral Ligands
Enantioselective catalysis enables the synthesis of a specific enantiomer of a chiral product from an achiral or racemic starting material. This is a cornerstone of modern asymmetric synthesis, and transformations involving this compound are no exception. The most common approach is to employ a substoichiometric amount of a chiral ligand that coordinates to the metal center (in this case, zinc or a transition metal catalyst), creating a chiral environment that biases the reaction pathway toward one enantiomer.
Nickel- and palladium-catalyzed Negishi cross-coupling reactions are particularly well-suited for this strategy. nih.govwikipedia.org Research by Fu and others has demonstrated that nickel-catalyzed enantioselective Negishi couplings of racemic secondary benzylic halides can proceed with high enantiomeric excess (ee). organic-chemistry.org In these dynamic kinetic asymmetric transformations, a chiral ligand, such as a derivative of Pybox (pyridine-bis(oxazoline)), is used in conjunction with a nickel catalyst. The catalyst system preferentially reacts with one enantiomer of the racemic starting material or, more effectively, facilitates the racemization of the starting material while selectively converting it to a single enantiomer of the product.
Applying this to this compound, its coupling with a racemic secondary alkyl halide in the presence of a chiral nickel catalyst would be expected to produce an enantioenriched product. The chiral ligand controls the spatial orientation of the reactants during the key bond-forming step (reductive elimination), leading to high enantioselectivity.
The addition of organozinc reagents to aldehydes is another classic transformation where enantioselectivity can be induced by chiral ligands. nih.govingentaconnect.com Numerous chiral amino alcohols, diols (like TADDOL), and phosphoramidites have been developed to catalyze the addition of organozinc reagents to carbonyls with excellent enantioselectivity. mdpi.comliverpool.ac.uk In a typical catalytic cycle, the chiral ligand and the organozinc reagent form a chiral complex. This complex then coordinates to the aldehyde, and the subsequent intramolecular transfer of the 4-tert-butylbenzyl group occurs through a highly organized, low-energy transition state, yielding the product with a specific stereochemistry.
The table below summarizes representative results for enantioselective Negishi couplings using chiral ligands, highlighting the potential for achieving high enantiomeric excess.
| Racemic Electrophile | Organozinc Reagent | Catalyst System | Chiral Ligand | ee (%) |
| 1-Bromoindane | Phenylzinc Chloride | NiBr₂·diglyme | (S)-i-Pr-Pybox | 97 |
| 1-Chloro-1-phenylethane | Methylzinc Chloride | NiCl₂·glyme | (S)-i-Pr-Pybox | 91 |
| α-Bromo N-phenylpyrrolidinone | Benzylzinc Bromide | Ni(acac)₂ | Indane-Pybox | 94 |
| Data adapted from studies on enantioselective Negishi cross-couplings of racemic benzylic halides. organic-chemistry.org |
Regioselectivity in Functionalized Substrates
Regioselectivity describes the preference for a reaction to occur at one position over another in a molecule with multiple potential reaction sites. This compound, particularly in transition-metal-catalyzed cross-coupling reactions, can exhibit high levels of regioselectivity when reacting with polyfunctionalized or polyhalogenated substrates.
In Negishi cross-coupling reactions with substrates containing multiple halide atoms (e.g., di- or tri-halobenzenes), selective reaction at one site can often be achieved. This selectivity is governed by a combination of factors, including:
Inherent Reactivity of the C-X Bond: The C-I bond is generally more reactive towards oxidative addition than C-Br, which is more reactive than C-Cl. This intrinsic reactivity difference allows for selective coupling at the most reactive site.
Electronic Effects: Electron-withdrawing groups can activate a nearby C-X bond, while electron-donating groups can deactivate it.
Steric Hindrance: A catalyst may preferentially react at a less sterically hindered position.
Ligand Control: The choice of ligand on the transition metal catalyst can profoundly influence regioselectivity, sometimes overriding the inherent reactivity of the C-X bonds. nsf.gov For example, a bulky ligand can direct the catalyst to the most accessible site on the substrate.
Studies on polyhalogenated N-heterocycles have shown that cross-coupling reactions can be directed to a specific position. researchgate.net For instance, in 2,4-dichloropyridines, coupling typically occurs at the C2 position adjacent to the nitrogen. However, the use of very sterically hindered N-heterocyclic carbene (NHC) ligands can reverse this selectivity, favoring reaction at the C4 position. nsf.gov Similarly, the reaction of this compound with a dihalide like 1-bromo-4-iodobenzene (B50087) would be expected to proceed selectively at the more reactive C-I bond under standard palladium catalysis.
The table below illustrates the principle of regioselective cross-coupling on polyhalogenated substrates.
| Substrate | Organometallic Reagent | Catalyst/Ligand | Major Product (Coupling Position) | Selectivity |
| 2,4-Dichloropyrimidine | Phenylboronic Acid | Pd(PPh₃)₄ | C4-Coupling | High |
| 1-Bromo-4-iodobenzene | Benzylzinc Bromide | Pd(dba)₂/SPhos | C-I Coupling | >98% |
| 2,5-Dichloropyridine | Alkylzinc Chloride | Pd₂(dba)₃/IPr | C5-Coupling | >99:1 |
| This table presents examples demonstrating the principles of regioselectivity in cross-coupling reactions applicable to organozinc reagents. nsf.govresearchgate.net |
Chemoselective Reactivity Profile in Polyfunctionalized Systems
Chemoselectivity is the ability of a reagent to react with one functional group in the presence of other, different functional groups. Organozinc reagents, including this compound, are renowned for their excellent chemoselectivity. acs.orgacs.orgdokumen.pub Their moderate reactivity, compared to more reactive organolithium or Grignard reagents, allows them to tolerate a wide array of sensitive functional groups such as esters, amides, nitriles, ketones, and ethers within the substrate or the organometallic reagent itself. thieme-connect.comcapes.gov.bracs.org
The chemoselectivity can also be observed in substrates with multiple different electrophilic sites. For example, in a molecule containing both an aryl triflate (C-OTf) and an aryl chloride (C-Cl) group, a palladium-catalyzed Negishi coupling can be tuned to react selectively at the more reactive C-OTf bond, leaving the C-Cl bond intact for subsequent transformations. researchgate.net This orthogonal reactivity allows for the sequential, controlled functionalization of a molecule.
The preparation of benzylic zinc reagents itself highlights this chemoselectivity. Benzylic chlorides bearing ester, ketone, or cyanide functionalities can be smoothly converted into the corresponding organozinc reagents without the reagent attacking its own functional group. capes.gov.bracs.org
The following table demonstrates the chemoselective nature of benzylic zinc reagents in reactions with various electrophiles.
| Benzylic Zinc Reagent | Electrophile | Functional Group Tolerated | Product Yield (%) |
| 4-(Methoxycarbonyl)benzylzinc chloride | 4-Iodobenzonitrile | Ester, Nitrile | 92 |
| 3-Cyanobenzylzinc chloride | Ethyl 4-iodobenzoate | Cyano, Ester | 97 |
| 3-Acetylbenzylzinc chloride | Cyclohexenone (1,4-addition) | Ketone | 93 |
| Data adapted from studies on the preparation and reaction of functionalized benzylic zinc reagents. acs.org |
Functional Group Compatibility and Scope Expansion
Tolerance of Diverse Organic Functionalities
A key advantage of organozinc reagents, including 4-tert-butylbenzylzinc bromide, is their remarkable tolerance for a wide array of functional groups. This chemoselectivity allows for the coupling of complex substrates without the need for extensive protecting group strategies, thereby streamlining synthetic routes. Research has demonstrated the compatibility of benzylic zinc reagents in cross-coupling reactions with substrates bearing sensitive functionalities such as esters, nitriles, amides, and even ketones.
The Negishi cross-coupling reaction, a palladium- or nickel-catalyzed process, stands as a primary example of the functional group tolerance exhibited by organozinc compounds. While specific data for this compound is often embedded within broader studies on benzylic zinc reagents, the general trends indicate a high degree of compatibility. For instance, studies on similar benzylic zinc chlorides have shown successful couplings with aryl and heteroaryl halides containing electron-withdrawing and electron-donating groups, with functional groups like esters and nitriles remaining intact.
To illustrate the functional group tolerance in Negishi-type couplings with benzylic zinc reagents, the following table presents representative data from the literature for analogous systems.
| Electrophile | Functional Group | Catalyst System | Yield (%) |
| 4-Bromobenzonitrile | Nitrile | Pd(OAc)₂ / S-Phos | High |
| Methyl 4-bromobenzoate | Ester | Pd(OAc)₂ / S-Phos | High |
| 4-Bromoacetophenone | Ketone | Pd(OAc)₂ / S-Phos | Moderate to High |
| 2-Bromopyridine | Heterocycle (N) | Ni(acac)₂ / PPh₃ | High |
| 3-Bromothiophene | Heterocycle (S) | Pd(dba)₂ / Xantphos | Good |
Note: This table is illustrative of the general functional group tolerance of benzylic zinc reagents in cross-coupling reactions and may not represent direct results for this compound due to the limited availability of specific data for this exact reagent.
Strategies for Introducing Complex Molecular Architectures
The ability of this compound to participate in cross-coupling reactions under mild conditions makes it a valuable building block for the synthesis of complex molecular architectures. The tert-butyl group provides steric bulk, which can influence the conformational properties of the final molecule and enhance its stability.
One of the primary strategies for incorporating the 4-tert-butylbenzyl moiety into complex structures is through palladium-catalyzed cross-coupling reactions, such as the Negishi, Suzuki, and Stille couplings. In these reactions, the organozinc reagent effectively transfers the 4-tert-butylbenzyl group to a variety of sp²- and sp³-hybridized carbon centers.
For example, the synthesis of novel pharmaceutical scaffolds often involves the coupling of a functionalized heterocyclic core with various aryl or benzyl (B1604629) groups. The use of this compound in such a sequence allows for the direct introduction of this lipophilic and sterically demanding group, which can be crucial for modulating the biological activity and pharmacokinetic properties of the target molecule.
Furthermore, sequential cross-coupling reactions offer a powerful strategy for the rapid assembly of complex molecules. A substrate bearing multiple distinct halogen atoms can be selectively functionalized, with the more reactive halide (e.g., iodide) reacting first, followed by a subsequent coupling at a less reactive site (e.g., bromide or chloride). This compound can be employed at either stage of such a sequence, depending on the desired synthetic outcome.
Expanding the Substrate Scope of this compound
While this compound demonstrates considerable utility, ongoing research aims to further expand its substrate scope, particularly with challenging coupling partners such as electron-rich or sterically hindered aryl halides and various heterocyclic systems.
Advances in catalyst development have been instrumental in overcoming some of these limitations. The use of sophisticated phosphine (B1218219) ligands, such as biarylphosphines (e.g., SPhos, XPhos) and N-heterocyclic carbenes (NHCs), has been shown to significantly improve the efficiency and scope of cross-coupling reactions involving benzylic zinc reagents. These ligands can enhance the rates of oxidative addition and reductive elimination, the key steps in the catalytic cycle, and suppress side reactions.
For instance, the coupling of benzylic zinc reagents with electron-rich aryl chlorides, which are notoriously difficult substrates, has been achieved with high efficiency using specialized nickel and palladium catalyst systems. Similarly, the application of cobalt-based catalysts has shown promise in promoting the cross-coupling of benzylic zinc reagents with a broad range of aryl and heteroaryl halides under mild conditions.
The development of "on water" cross-coupling methodologies also represents a significant step forward in expanding the applicability of organozinc reagents. These methods, which often utilize surfactants to create micelles that act as nanoreactors, can facilitate the coupling of hydrophobic reagents like this compound in an aqueous environment, offering a greener and more sustainable approach to synthesis.
The continued exploration of novel catalyst systems and reaction conditions is expected to further broaden the synthetic utility of this compound, enabling its application in the synthesis of an even wider range of complex and functionally diverse molecules.
Advanced Methodological Developments and Future Research Trajectories
Continuous Flow Synthesis of 4-Tert-butylbenzylzinc Bromide and Its Derivatives
The preparation of organozinc reagents, including this compound, has traditionally been performed in batch reactors. However, this method presents challenges related to safety, scalability, and reproducibility due to the exothermicity and sensitivity of the reagents. nih.gov Continuous flow chemistry has emerged as a powerful technology to overcome these limitations. nih.govuniba.it
The on-demand synthesis of organozinc halides is effectively achieved using continuous flow systems. nih.govresearchgate.net In a typical setup for preparing this compound, a solution of its precursor, 4-tert-butylbenzyl bromide, in an appropriate solvent such as tetrahydrofuran (B95107) (THF), would be passed through a packed-bed reactor. nih.govacs.orgresearchgate.net This reactor consists of a column filled with activated zinc metal turnings or granules. acs.orgacs.org The system allows for precise control over reaction parameters like temperature, pressure, and residence time (determined by the flow rate), ensuring consistent and high-yield production of the organozinc reagent. nih.govresearchgate.net
Key advantages of this flow-based approach include:
Enhanced Safety: Only small quantities of the reactive organozinc species are present in the reactor at any given moment, significantly minimizing the risks associated with exothermic reactions or accidental exposure. acs.orgresearchgate.net
Improved Reproducibility and Yield: The precise control over reaction conditions leads to a clean solution of the reagent with a reproducible concentration and high yields, often ranging from 82% to over 95%. acs.orgresearchgate.net
Scalability: These systems are readily scalable from laboratory to pilot-plant production by adjusting the reactor size and flow rate, with some setups capable of producing several liters per hour. acs.orgresearchgate.netacs.org
Research has demonstrated the successful continuous synthesis of various organozinc halides, which can then be used in subsequent coupling reactions like the Reformatsky, Saytzeff, and Negishi reactions. acs.orgresearchgate.net This methodology is directly applicable to the synthesis of benzylic zinc halides like this compound, offering a robust and scalable alternative to traditional batch processing. vapourtec.com
Sustainable and Green Chemistry Aspects in Organozinc Utilization
The application of green chemistry principles to organometallic processes is a major focus of modern chemical research. colab.wsijnrd.org The use of this compound and related organozinc reagents aligns with several of these principles, particularly when combined with advanced synthetic methodologies. researchgate.netkahedu.edu.inacs.org
Atom Economy and Waste Prevention: The first principle of green chemistry, waste prevention, is addressed by the high efficiency of reactions utilizing organozinc reagents. acs.org For instance, the Negishi cross-coupling reaction, a primary application for this compound, is a powerful C-C bond-forming reaction. researchgate.net Designing syntheses around such catalytic, high-yield reactions inherently maximizes atom economy—the measure of how many atoms from the reactants are incorporated into the final product—and minimizes the generation of byproducts. acs.org
Safer Solvents and Auxiliaries: A significant advancement in the green utilization of organometallics is the replacement of hazardous solvents. acs.org While THF is common, research has identified more sustainable, bio-based alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME). chempoint.commdpi.com 2-MeTHF, derived from agricultural waste products, offers numerous advantages, including higher boiling points, better stability under acidic or basic conditions, and cleaner phase separations from water, which simplifies workups and reduces waste. chempoint.com It has been shown to be an excellent solvent for organometallic reactions, including those involving organozinc reagents. acs.orgchempoint.com Some organozinc reactions have even been developed to work in water, further enhancing the green profile of the process. acs.orgroyalsocietypublishing.org
Catalyst Design for Enhanced Efficiency and Selectivity
The success of cross-coupling reactions involving this compound is critically dependent on the catalyst system. The Negishi reaction, which couples organozinc reagents with organic halides, is typically catalyzed by palladium or nickel complexes. rsc.orgnumberanalytics.com Research in this area focuses on developing new catalysts and ligands that improve reaction efficiency, expand substrate scope, and increase selectivity under mild conditions. researchgate.netacs.org
The catalytic cycle for a Pd-catalyzed Negishi reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. numberanalytics.com The design of the ligand coordinated to the palladium center is crucial for optimizing each of these steps. acs.org
Advanced Ligand Development: A major breakthrough in catalyst design was the introduction of bulky N-heterocyclic carbene (NHC) ligands. acs.orgyorku.camdpi.com These ligands form highly stable and active palladium complexes that can catalyze challenging cross-coupling reactions. acs.org The steric bulk of the NHC ligand, which can be tuned by modifying its substituents (e.g., IPr, SIPr, IPent), helps stabilize the active catalytic species and promotes the crucial reductive elimination step. acs.orgmdpi.com This has enabled the coupling of previously difficult substrates, such as sterically hindered partners or those with sensitive functional groups, often at room temperature. acs.org
Non-Noble Metal Catalysts: While palladium is highly effective, its high cost and low abundance have prompted research into catalysts based on first-row transition metals like nickel, cobalt, and iron. researchgate.netacs.org Nickel-based catalysts, in particular, have shown great promise for Negishi cross-coupling reactions, successfully coupling a variety of organozinc reagents with aryl chlorides and other challenging electrophiles. rsc.org These earth-abundant metal catalysts represent a more sustainable and economical alternative to palladium. researchgate.net
Below is a table summarizing various catalyst systems used in organozinc cross-coupling reactions.
| Catalyst System | Ligand Type | Key Features & Advantages | Typical Substrates |
| Pd(OAc)₂ / SPhos | Buchwald-type biaryl phosphine (B1218219) | High activity for substrates with acidic protons (e.g., -NH₂, -OH). nih.gov | Bromo- or iodo-anilines, phenols, alcohols. |
| Pd-PEPPSI-IPent | N-Heterocyclic Carbene (NHC) | Highly effective for challenging couplings; stable and easy to handle precatalyst. mdpi.com | Hindered aryl chlorides, allylboronic acids. |
| Ni(acac)₂ / PPh₃ | Phosphine | Economical nickel-based system for coupling with nitrogen-containing heterocycles. beilstein-journals.org | Chloropyridines, benzylic zinc reagents. |
| [Pd-NHC] | Bulky N-Heterocyclic Carbene (e.g., IPr*, ITent) | "Flexible steric bulk" allows for the coupling of highly hindered substrates. mdpi.com | Secondary alkyl organozincs, tetra-ortho-substituted biaryls. |
| CoBr₂ / Bipyridine | N,N-bidentate | Enables direct preparation of functionalized alkylzinc reagents under mild, air-tolerant conditions. researchgate.net | Alkyl bromides with ketone or aldehyde groups. |
This table is generated based on data from multiple sources for illustrative purposes. mdpi.comnih.govbeilstein-journals.orgresearchgate.net
Emerging Synthetic Applications in Complex Molecule Synthesis
This compound and its functionalized analogues are valuable building blocks for the construction of complex organic molecules, including natural products, pharmaceuticals, and advanced materials. smolecule.comrsc.org Their utility stems from their excellent functional group tolerance and their reliable reactivity in C-C bond-forming cross-coupling reactions. researchgate.netacs.org
A significant application is in the synthesis of pharmacologically active compounds. For instance, a short and efficient synthesis of the alkaloid papaverine was demonstrated using a related functionalized benzylic zinc reagent. beilstein-journals.orgacs.org In this synthesis, the organozinc compound was coupled with a substituted iodoquinoline in a Pd-catalyzed Negishi reaction, showcasing the reagent's ability to participate in the construction of complex heterocyclic scaffolds. beilstein-journals.org
Furthermore, 4-tert-butylbenzyl bromide itself has been used as a key reagent in the synthesis of potential therapeutic agents. It served as a starting material for the creation of C(5)-substituted analogs of inhibitor BRP-7 and in the preparation of hydroxy-based sphingosine (B13886) kinase inhibitors, which are targets for cancer and inflammatory diseases. cymitquimica.com
The Barbier reaction, a related process where the organometallic reagent is generated in situ in the presence of the electrophile, has also found wide application in natural product synthesis, highlighting the general utility of zinc-mediated C-C bond formation. rsc.org The functional group tolerance and reliable reactivity of benzylic zinc reagents make them ideal for late-stage functionalization, a strategy used to modify complex molecules to fine-tune their biological activity. The ability to prepare these zinc reagents bearing sensitive functional groups like ketones and esters further expands their synthetic potential. researchgate.netacs.org
Q & A
Q. What are the established synthetic routes for preparing 4-Tert-butylbenzylzinc bromide, and what are the critical reaction parameters?
The synthesis typically involves bromination of 4-Tert-butylbenzyl alcohol using phosphorus tribromide (PBr₃) in dry dichloromethane (DCM) under inert conditions. Key steps include:
- Dissolving 4-Tert-butylbenzyl alcohol in DCM with triethylamine (TEA) as a base.
- Slow addition of PBr₃ at 0°C to minimize side reactions.
- Purification via silica gel chromatography, yielding ~30% after optimization . Critical parameters: anhydrous conditions, stoichiometric control of PBr₃, and low-temperature quenching to stabilize the product .
Q. How should this compound be handled and stored to ensure stability?
- Storage : Under inert gas (Ar/N₂) at 2–8°C in airtight, light-resistant containers. Avoid moisture to prevent hydrolysis .
- Handling : Use PPE (nitrile gloves, goggles) and work in a fume hood. Avoid contact with oxidizing agents (e.g., peroxides) due to reactivity risks .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Q. What are the typical applications of this compound in cross-coupling reactions?
It serves as a benzylating agent in Negishi couplings with aryl halides. Example protocol:
- React with Pd(PPh₃)₄ catalyst in THF at 60°C.
- Monitor via TLC for coupling completion (Rf shift). Yields depend on steric effects from the tert-butyl group .
Advanced Research Questions
Q. What mechanistic insights explain the steric effects of the tert-butyl group in organozinc reactions?
The bulky tert-butyl group slows transmetallation steps in Pd-catalyzed couplings due to hindered access to the metal center. Kinetic studies show a 2–3× rate reduction compared to unsubstituted analogs .
Q. How does pH influence the stability of this compound in aqueous-organic mixtures?
Under acidic conditions (pH < 5), rapid hydrolysis occurs, releasing HBr and forming 4-Tert-butylbenzyl alcohol. Neutral/basic conditions (pH 7–9) extend stability but require <5% water content to prevent gradual degradation .
Q. How can researchers resolve contradictory yield data in reported syntheses?
Discrepancies (e.g., 30% vs. 50% yields) arise from:
Q. What strategies optimize regioselectivity in electrophilic substitutions involving this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
